N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
Description
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a hybrid heterocyclic compound featuring a benzoxadiazole ring linked via an amide bond to a thiazolidinedione scaffold. The thiazolidinedione moiety is substituted with a (5Z)-3-fluorobenzylidene group at position 5, which confers stereochemical specificity. Benzoxadiazoles are known for their electron-deficient aromatic systems, often exploited in fluorescent probes or medicinal chemistry for targeted interactions. Thiazolidinediones, conversely, are recognized for their roles as PPAR-γ agonists and antimicrobial/antineoplastic agents. The fluorine atom at the benzylidene’s meta-position may enhance bioavailability and target binding through electronegativity and lipophilicity modulation.
Properties
Molecular Formula |
C19H13FN4O4S |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C19H13FN4O4S/c20-12-4-1-3-11(9-12)10-15-18(26)24(19(27)29-15)8-7-16(25)21-13-5-2-6-14-17(13)23-28-22-14/h1-6,9-10H,7-8H2,(H,21,25)/b15-10- |
InChI Key |
MEGMBXOLGFRALP-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC4=NON=C43 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Nitro-Substituted Precursors
The benzoxadiazole ring is typically synthesized via cyclization of nitroaniline derivatives. For example, 4-nitro-1,2-phenylenediamine undergoes oxidative cyclization using sodium nitrite in acidic conditions, yielding the benzoxadiazole scaffold. The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride in hydrochloric acid.
Key Reaction Conditions:
Alternative Routes via Diazotization
An alternative method involves diazotization of 4-amino-2-nitroaniline with isoamyl nitrite, followed by thermal cyclization in dimethylformamide (DMF) at 110°C. This route avoids harsh reducing agents but requires careful control of temperature to prevent decomposition.
Preparation of the (5Z)-5-(3-Fluorobenzylidene)-2,4-Dioxo-1,3-Thiazolidin-3-yl Propanamide
Thiazolidinone Core Synthesis
The thiazolidinone ring is constructed via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For instance, reacting 3-fluorobenzaldehyde with thiourea and chloroacetic acid under reflux in ethanol generates the 2-imino-4-thiazolidinone intermediate. Acid hydrolysis (HCl, 80°C) then yields the 2,4-dioxothiazolidinone core.
Reaction Scheme:
Introduction of the Propanamide Side Chain
The propanamide moiety is introduced via nucleophilic substitution. Treating the thiazolidinone with 3-bromopropanamide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C affords the propanamide-substituted derivative. The reaction proceeds via SN2 mechanism, with yields averaging 65–70%.
Stereoselective Knoevenagel Condensation
The Z-configured 3-fluorobenzylidene group is installed via Knoevenagel condensation. The thiazolidinone-propanamide intermediate reacts with 3-fluorobenzaldehyde in ethanol, catalyzed by piperidine. The reaction is conducted under nitrogen at 50°C for 6 hours, favoring the thermodynamically stable Z-isomer.
Factors Influencing Stereochemistry:
-
Catalyst: Piperidine enhances enolate formation.
-
Temperature: Higher temperatures favor Z-configuration.
-
Solvent Polarity: Ethanol promotes intramolecular hydrogen bonding, stabilizing the Z-form.
Coupling of Benzoxadiazole and Thiazolidinone Moieties
The final step involves amide bond formation between the benzoxadiazol-4-ylamine and the thiazolidinone-propanamide acid. This is achieved using carbodiimide coupling agents (e.g., EDCl/HOBt) in dichloromethane (DCM) at room temperature.
Optimized Conditions:
-
Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt).
-
Molar Ratio: 1:1.2 (amine:acid).
-
Yield: 82% after purification via recrystallization from ethyl acetate.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF) improve coupling efficiency but complicate purification. Dichloromethane balances reactivity and ease of workup. Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes, enhancing yield to 88%.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP) as a catalyst in the coupling step increases conversion rates by 15%. However, excess DMAP leads to side reactions, necessitating precise stoichiometry.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. The Z-isomer elutes at 12.3 min, while the E-isomer (if present) appears at 14.1 min.
Challenges and Mitigation Strategies
Stereochemical Control
The Z-configuration is maintained by avoiding prolonged exposure to light and heat. Storage at −20°C under nitrogen prevents isomerization.
Byproduct Formation
Side products from over-alkylation or oxidation are minimized using freshly distilled solvents and inert atmospheres. Silica gel chromatography effectively removes impurities.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzoxadiazole compounds, including the compound , exhibit promising anticancer properties. The thiazolidinone moiety has been shown to enhance the cytotoxic effects against various cancer cell lines. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, the incorporation of a benzoxadiazole unit has been linked to improved selectivity and potency against tumor cells compared to traditional chemotherapeutic agents .
Fluorescent Probes
The benzoxadiazole structure is known for its fluorescent properties, making it suitable for use as a fluorescent probe in biological imaging. Fluorescent probes are essential for real-time monitoring of biological processes within living cells. The compound can be utilized to visualize cellular mechanisms and track the distribution of drugs within biological systems. Its high sensitivity and selectivity for specific ions or biomolecules enable precise imaging applications .
Bioimaging Applications
Live Cell Imaging
The compound can serve as a live cell imaging agent due to its favorable photophysical properties. Research has shown that benzoxadiazole derivatives can be employed in fluorescence microscopy to monitor cellular activities such as ion fluxes and enzyme activities. The ability to selectively bind to target molecules enhances the effectiveness of these probes in live cell studies .
Metal Ion Detection
The compound's structure allows it to act as a chemosensor for metal ions, particularly zinc ions. Its application in detecting Zn²⁺ concentrations has been validated through fluorescence detection methods. This capability is crucial for studying zinc's role in biological systems and its implications in diseases such as diabetes and neurodegenerative disorders .
Materials Science Applications
Organic Light Emitting Diodes (OLEDs)
The incorporation of benzoxadiazole derivatives into OLEDs has been extensively researched due to their excellent electronic properties. The compound can be utilized as an emissive layer material in OLED devices, contributing to efficient light emission and improved device performance. Its tunable photophysical properties allow for the design of materials with specific emission wavelengths suitable for various display technologies .
Solar Cells
Benzoxadiazole-based compounds are also being explored for use in organic solar cells. Their ability to absorb light and convert it into electrical energy positions them as potential candidates for enhancing the efficiency of solar energy conversion systems. Research into the synthesis and optimization of these compounds aims to develop new materials that can improve the performance of solar cells .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
Structure-Activity Relationships (SAR) :
- Benzylidene Substituents: 3-Fluorine enhances target selectivity (e.g., non-small cell lung cancer ), while chloro groups increase lipophilicity but may reduce solubility.
- Heterocyclic Core : Benzoxadiazole’s electron deficiency may improve DNA intercalation or enzyme inhibition compared to thiazole .
- Thiazolidinedione vs. Rhodanine : The dioxo group in the target compound likely improves oxidative stability, reducing off-target interactions .
Crystallographic and Computational Data
Crystallographic studies of analogous compounds (e.g., ) utilized SHELXL for refinement, confirming Z-configuration in benzylidene groups, which is critical for bioactivity. The target compound’s structure, if resolved via SHELXL (), would benefit from hydrogen-bonding patterns similar to nitazoxanide derivatives, stabilizing molecular packing . Predicted LogP values for the target compound (estimated 3.2–3.8) suggest moderate permeability, aligning with fluorinated thiazolidinediones in .
Biological Activity
N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C19H14FN4O4S |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | This compound |
The structure includes a benzoxadiazole ring and a thiazolidinone moiety, which are known for their biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Benzoxadiazole Ring : Achieved through cyclization of appropriate precursors.
- Synthesis of the Thiazolidine Ring : Involves reactions between thiourea derivatives and carbonyl compounds.
- Coupling of Rings : The benzoxadiazole and thiazolidine rings are coupled through condensation reactions.
- Formation of the Propanamide Group : Finalization involves the introduction of the propanamide functionality.
Anticancer Activity
Research has indicated that compounds containing benzoxazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance:
- Breast Cancer : Significant cytotoxicity was observed in MCF-7 and MDA-MB series cell lines.
- Lung Cancer : A549 and H1975 cells showed considerable sensitivity to compounds with similar structures .
A recent study highlighted that derivatives of benzoxazole can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. Studies have shown:
- Bacterial Strains Tested : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
- Minimum Inhibitory Concentrations (MIC) : The compound demonstrated effective antibacterial activity with MIC values lower than those for standard antibiotics .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer cell proliferation.
- Interference with DNA Synthesis : Binding to DNA or interfering with replication processes.
- Induction of Oxidative Stress : Leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have focused on evaluating the biological activity of similar compounds:
- Study on Anticancer Effects :
- Antimicrobial Evaluation :
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
The compound’s synthesis likely involves condensation between a benzoxadiazol-4-amine derivative and a (5Z)-5-(3-fluorobenzylidene)-thiazolidinone precursor. Key optimization steps include:
- Base selection : Sodium hydroxide or potassium hydroxide in ethanol/methanol under reflux (common for similar thiazolidinone syntheses) .
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency compared to ethanol, as seen in analogous thiazolidinedione syntheses .
- Purification : Recrystallization using ethanol-DMF mixtures (1:1) improves purity, as demonstrated for structurally related compounds .
Q. What spectroscopic techniques are critical for characterizing this compound?
A combination of FT-IR , <sup>1</sup>H/<sup>13</sup>C NMR , and UV-Vis is essential:
- FT-IR : Confirm the presence of C=O (1680–1750 cm<sup>-1</sup>), C=S (1250–1350 cm<sup>-1</sup>), and benzoxadiazole ring vibrations (1500–1600 cm<sup>-1</sup>) .
- NMR : The (5Z)-benzylidene proton appears as a singlet near δ 7.8–8.2 ppm, while the thiazolidinone C=O resonates at δ 165–175 ppm in <sup>13</sup>C NMR .
- UV-Vis : π→π* transitions in the benzoxadiazole and benzylidene moieties (λmax ~250–350 nm) indicate electronic conjugation .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) is critical:
- Z-configuration : The (5Z)-benzylidene group’s geometry is confirmed via C=C bond lengths (~1.34 Å) and torsion angles .
- Hydrogen bonding : Intermolecular interactions (e.g., N–H···O) stabilize the crystal lattice, as seen in analogous thiazolidinone structures .
Advanced Research Questions
Q. How can DFT calculations explain discrepancies between experimental and theoretical spectroscopic data?
Discrepancies in NMR/IR spectra often arise from solvent effects or basis set limitations. A robust approach includes:
- B3LYP/6-311++G(d,p) : Optimize geometry and calculate harmonic vibrational frequencies, scaling IR peaks by 0.961 to match experimental data .
- NBO analysis : Identify hyperconjugative interactions (e.g., LP(O)→σ*(C–S)) that influence NMR chemical shifts .
- Solvent modeling : Use the PCM model to simulate DMSO or chloroform effects on UV-Vis spectra .
Q. What strategies address contradictions in bioactivity data across similar compounds?
For structure-activity relationship (SAR) studies:
- Substitution patterns : Compare the 3-fluorobenzylidene group’s electronic effects (electron-withdrawing) with non-fluorinated analogs. Fluorine enhances metabolic stability but may reduce solubility .
- Thiazolidinone core modifications : Replace the 2,4-dioxo group with a thioxo moiety (C=S) to assess changes in enzyme inhibition (e.g., aldose reductase) .
- In vitro assays : Use standardized protocols (e.g., MTT for cytotoxicity) to minimize variability in IC50 values .
Q. How can reaction mechanisms for unexpected byproducts be elucidated?
Mechanistic studies require:
- LC-MS monitoring : Detect intermediates (e.g., Schiff base formation during condensation) .
- Isotopic labeling : Use <sup>18</sup>O-labeled reagents to track oxygen incorporation in the thiazolidinone ring .
- Computational modeling : Identify transition states for side reactions (e.g., E/Z isomerization) using Gaussian09 with TS Berny algorithm .
Methodological Recommendations
- Crystallography : Refine structures with SHELXL using high-resolution data (R1 < 0.05) and anisotropic displacement parameters for non-H atoms .
- Spectroscopy : Cross-validate NMR assignments via 2D techniques (HSQC, HMBC) .
- Synthesis : Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
